molecular formula C18H21NO2S B13559819 N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide

Cat. No.: B13559819
M. Wt: 315.4 g/mol
InChI Key: FSDCIDPEUSEMNR-UHFFFAOYSA-N
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Description

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide is a chemical compound with the molecular formula C18H21NO2S and a molecular weight of 315.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide involves several steps. One common method includes the reaction of 4-aminophenylacetic acid with 3-(benzyloxy)propyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with thioacetic acid to introduce the sulfanyl group, followed by acetylation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide
  • N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)propionamide
  • N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-(3-phenylmethoxypropylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C18H21NO2S/c1-15(20)19-17-8-10-18(11-9-17)22-13-5-12-21-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20)

InChI Key

FSDCIDPEUSEMNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCCCOCC2=CC=CC=C2

Origin of Product

United States

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